molecular formula C13H17NO B1348358 2-(Cyclopentylamino)-1-phenylethanone

2-(Cyclopentylamino)-1-phenylethanone

Cat. No.: B1348358
M. Wt: 203.28 g/mol
InChI Key: BOVMFEPCNAGSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylamino)-1-phenylethanone (CAS: 501653-03-8) is a β-ketoamine derivative characterized by a phenyl group at the ketone position (C1) and a cyclopentylamino substituent at the α-carbon (C2). Its molecular formula is C₁₃H₁₇NO (MW: 203.28 g/mol), with an InChIKey of BOVMFEPCNAGSHN-UHFFFAOYSA-N .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(cyclopentylamino)-1-phenylethanone

InChI

InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-14-12-8-4-5-9-12/h1-3,6-7,12,14H,4-5,8-10H2

InChI Key

BOVMFEPCNAGSHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC(=O)C2=CC=CC=C2

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Cyclopentylamino)-1-phenylethanone Cyclopentylamino C₁₃H₁₇NO 203.28 Steric bulk; potential for chiral resolution
2-(4-Chlorophenylsulfonyl)-1-phenylethanone 4-Chlorophenylsulfonyl C₁₄H₁₁ClO₃S 294.75 mp 138°C; antifungal activity
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazolylsulfanyl C₁₅H₁₁NOS₂ 285.38 Crystalline; precursor for heterocycles
2-(Dimethylamino)-1-phenylethanone Dimethylamino C₁₀H₁₃NO 163.22 Intermediate for α,β-unsaturated ketones via Hoffman elimination
2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone Bromo, chloro, 4-chlorophenylsulfonyl C₁₄H₁₀BrCl₂O₃S 408.10 Potent antifungal agent against Candida spp.

Key Observations :

  • Steric Effects: The cyclopentylamino group in the target compound imposes greater steric hindrance than dimethylamino or sulfonyl groups, likely reducing nucleophilic reactivity but enhancing chiral discrimination .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, halogens) increase electrophilicity at the ketone, favoring nucleophilic attacks .

Mechanistic Insights :

  • Antifungal Activity : Sulfonyl and halogenated derivatives disrupt fungal membrane integrity via thiol group alkylation .
  • Fluorescence : BF2 complexes exhibit morphology-dependent emission, useful in optoelectronics .

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